molecular formula C12H10ClNO2 B1470036 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500640-74-3

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470036
CAS No.: 1500640-74-3
M. Wt: 235.66 g/mol
InChI Key: BSSSUVOQXXKJFU-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a 3-chlorophenylmethyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzyl chloride and pyrrole-3-carboxylic acid.

    Reaction Steps:

Industrial Production Methods:

    Scale-Up Considerations: Industrial production may involve optimizing the reaction conditions to improve yield and purity. This includes using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

  • 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
  • 1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
  • 1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Comparison:

  • Uniqueness: The presence of the 3-chlorophenyl group in 1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: The chloro substituent can participate in various chemical reactions, such as nucleophilic aromatic substitution, which may not be as feasible with other substituents like methyl or fluoro groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSSUVOQXXKJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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